Compound Description: 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is a crucial intermediate in synthesizing antimicrobial agents belonging to the 3-quinolinecarboxylic acid drug class [].
Relevance: This compound shares the 2,4-difluorobenzene scaffold with 5-bromo-2,4-difluoro-3-methylbenzaldehyde. The presence of different substituents at positions 3 and 5 highlights the versatility of this core structure in medicinal chemistry. []
2,4-Difluoro-3-hydroxybenzoic acid
Compound Description: 2,4-Difluoro-3-hydroxybenzoic acid is another important intermediate used in preparing fluoroquinolone antibiotics [].
Relevance: Similar to the previous example, this compound also exhibits the 2,4-difluorobenzene core structure. The variation in substituents at the 3rd and 5th positions, compared to 5-bromo-2,4-difluoro-3-methylbenzaldehyde, further demonstrates the adaptability of this scaffold for developing diverse chemical entities with potential therapeutic applications. []
Compound Description: JNJ-26070109 is a potent and selective antagonist of the cholecystokinin 2 (CCK2) receptor, demonstrating good oral bioavailability [].
Relevance: This compound features a 2,4-difluorophenyl moiety within its structure, highlighting its presence in a molecule with significant biological activity. Though JNJ-26070109 differs significantly from 5-bromo-2,4-difluoro-3-methylbenzaldehyde, the presence of the shared 2,4-difluorophenyl group suggests potential exploration of similar structural motifs for developing novel CCK2 antagonists. []
Compound Description: This series of compounds demonstrated potent and selective inhibition against both vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1) []. They showed promising antitumor activity in vivo.
Relevance: The 2,4-difluorophenyl moiety is present in this set of compounds, signifying its potential in building molecules targeting specific kinases. Despite significant structural differences from 5-bromo-2,4-difluoro-3-methylbenzaldehyde, the shared 2,4-difluorophenyl group within these potent kinase inhibitors suggests a potential area for exploring structure-activity relationships and developing novel therapeutics. []
Compound Description: BMS-605541 acts as a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. It displayed favorable pharmacokinetic properties and demonstrated significant in vivo efficacy against human lung and colon carcinoma xenografts [].
Relevance: Similar to the previously mentioned compounds, BMS-605541 also contains the 2,4-difluorophenyl group within its structure. While it differs considerably from 5-bromo-2,4-difluoro-3-methylbenzaldehyde, the presence of this common structural feature emphasizes its relevance in designing molecules with potential anticancer properties through VEGFR-2 inhibition. []
Compound Description: dRFIB is a nonpolar thymidine-mimetic nucleoside designed as a potential bioisostere of iododeoxyuridine (IUdR) []. It exhibits resistance to phosphorolytic cleavage and de-iodination.
Relevance: This compound shares the 2,4-difluorobenzene core with 5-bromo-2,4-difluoro-3-methylbenzaldehyde, emphasizing the importance of this scaffold in designing nucleoside analogs. While dRFIB differs in its overall structure due to the presence of the ribofuranose sugar moiety, the shared 2,4-difluorobenzene core structure highlights its relevance in developing nucleoside analogs with potential therapeutic applications. []
3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN)
Compound Description: DFTNAN is a melt-cast explosive carrier often combined with high-energy components like CL-20 to design explosives with a balance of high energy and safety. []
Relevance: DFTNAN shares the 2,4-difluorobenzene core with 5-bromo-2,4-difluoro-3-methylbenzaldehyde. Although their applications differ significantly, the presence of this shared core structure highlights its versatility in various fields, from explosives to potential medicinal chemistry applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.